![molecular formula C24H21BrN2O3S2 B12015106 Ethyl 2-(3-bromobenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 609796-18-1](/img/structure/B12015106.png)
Ethyl 2-(3-bromobenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound, with the chemical formula C25H21BrN2O5S , belongs to the class of thiazolopyrimidines . It features a fused thiazole and pyrimidine ring system, making it structurally intriguing. Let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.
Vorbereitungsmethoden
Synthetic Routes::
Condensation Reaction:
Industrial Production:
Analyse Chemischer Reaktionen
Reaktionen::
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, die möglicherweise zur Bildung von Sulfoxiden oder Sulfonen führen.
Reduktion: Die Reduktion der Carbonylgruppe könnte das entsprechende Alkohol ergeben.
Substitution: Halogenatome (z. B. Brom) können durch andere funktionelle Gruppen substituiert werden.
Oxidation: Oxidationsmittel wie .
Reduktion: Reduktionsmittel wie .
Substitution: Verschiedene Nucleophile (z. B. Amine, Thiole) und geeignete Lösungsmittel.
- Die spezifischen Produkte hängen von den Reaktionsbedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
Chemie: Untersuchung neuer Synthesemethoden und Erforschung der Reaktivität von Thiazolopyrimidinen.
Biologie: Studium möglicher biologischer Aktivitäten (z. B. antimikrobiell, Antitumor) im Zusammenhang mit dieser Verbindung.
Medizin: Bewertung ihrer pharmakologischen Eigenschaften und potenziellen therapeutischen Anwendungen.
Industrie: Erforschung ihrer Verwendung als Baustein für die Entwicklung neuer Materialien oder Arzneimittel.
5. Wirkmechanismus
- Die Verbindung interagiert wahrscheinlich mit bestimmten molekularen Zielstrukturen oder -wegen und beeinflusst so zelluläre Prozesse. Detaillierte Studien sind erforderlich, um ihren genauen Mechanismus zu entschlüsseln.
Wirkmechanismus
- The compound likely interacts with specific molecular targets or pathways, affecting cellular processes. Detailed studies are needed to elucidate its precise mechanism.
Vergleich Mit ähnlichen Verbindungen
Einzigartigkeit: Ihr kondensierter Thiazol-Pyrimidinkern unterscheidet sie.
Ähnliche Verbindungen: Andere Thiazolopyrimidine, wie z. B. (2E)-5-[4-(Acetyloxy)phenyl]-2-(3-brombenzyliden)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-carboxylat und (2E)-2-(3-Brombenzyliden)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-carboxylat .
Eigenschaften
CAS-Nummer |
609796-18-1 |
|---|---|
Molekularformel |
C24H21BrN2O3S2 |
Molekulargewicht |
529.5 g/mol |
IUPAC-Name |
ethyl (2Z)-2-[(3-bromophenyl)methylidene]-7-methyl-5-(4-methylsulfanylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C24H21BrN2O3S2/c1-4-30-23(29)20-14(2)26-24-27(21(20)16-8-10-18(31-3)11-9-16)22(28)19(32-24)13-15-6-5-7-17(25)12-15/h5-13,21H,4H2,1-3H3/b19-13- |
InChI-Schlüssel |
NCBJYCMXDIYGIZ-UYRXBGFRSA-N |
Isomerische SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)SC)C(=O)/C(=C/C4=CC(=CC=C4)Br)/S2)C |
Kanonische SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)SC)C(=O)C(=CC4=CC(=CC=C4)Br)S2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


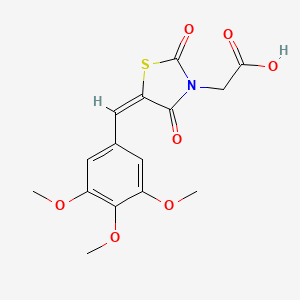
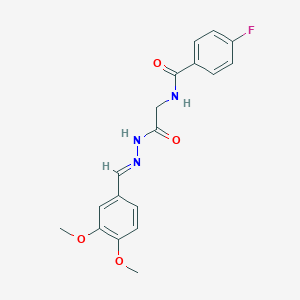
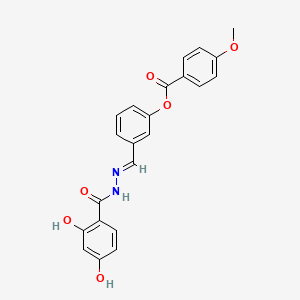
![2-[(3-bromobenzyl)sulfanyl]-3-(4-chlorophenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12015041.png)
![N'-[(E)-(2-methylphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12015046.png)
![N-(3,5-dichlorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12015053.png)
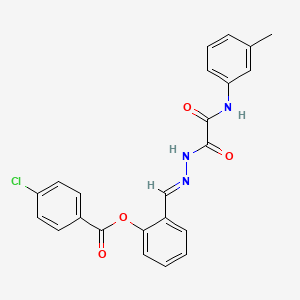
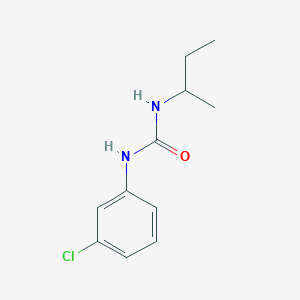
![5-(3-bromophenyl)-4-[(4-butoxy-3-methylphenyl)carbonyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015067.png)
![3-Allyl-2-[(4-methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B12015071.png)

![N-(3,4-difluorophenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12015087.png)
![2-[(E)-N-hydroxy-C-nonylcarbonimidoyl]-5-octoxyphenol](/img/structure/B12015095.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B12015115.png)
